2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction to form 2-phenyl-quinoline-4-carboxylic acid.
Amidation and Reduction: The intermediate is then subjected to amidation and reduction reactions.
Acylation and Amination: The final steps involve acylation and amination to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce corresponding alcohols .
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate has been investigated for various scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Explored as a potential anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways . For instance, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In anti-inflammatory applications, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as :
2-Phenyl-quinoline-4-carboxylic acid: Known for its antibacterial properties.
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid: Exhibits antioxidant and antiviral activities.
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids: Potential anticancer agents targeting EGFR kinase.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H15BrClNO3 |
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Molecular Weight |
480.7 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H15BrClNO3/c25-17-9-5-15(6-10-17)22-13-20(19-3-1-2-4-21(19)27-22)24(29)30-14-23(28)16-7-11-18(26)12-8-16/h1-13H,14H2 |
InChI Key |
QIUNYEAYQVEICC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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